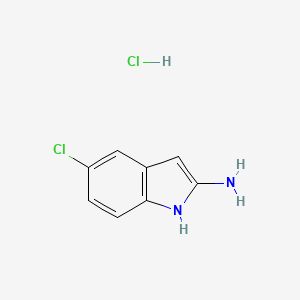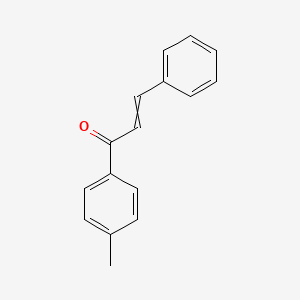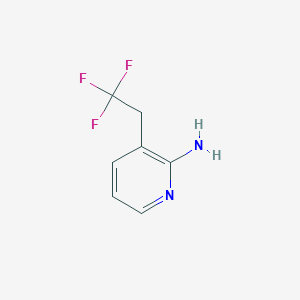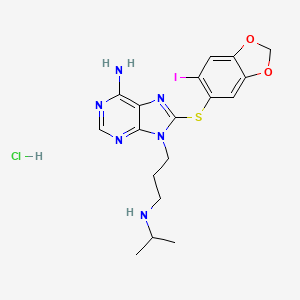
Zelavespib monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of zelavespib monohydrochloride involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the purine scaffold, introduction of the iodo group, and the attachment of the isopropylamino-propyl side chain. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures while ensuring consistency, purity, and yield. This would require optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards for pharmaceutical production .
Análisis De Reacciones Químicas
Types of Reactions
Zelavespib monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Zelavespib monohydrochloride exerts its effects by binding to the ATP-binding site of HSP90, thereby inhibiting its chaperone function. This leads to the destabilization and degradation of client proteins that are essential for tumor growth and survival . The compound’s prolonged residence time at the target site enhances its therapeutic efficacy by ensuring sustained inhibition of HSP90 .
Comparación Con Compuestos Similares
Similar Compounds
Icapamespib: Another epichaperome inhibitor with similar mechanisms of action.
Ganetespib: An HSP90 inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness
Zelavespib monohydrochloride is unique due to its high affinity for HSP90 and its ability to maintain target binding for extended periods, even after rapid plasma clearance . This prolonged residence time at the target site contributes to its enhanced therapeutic potential compared to other HSP90 inhibitors .
Propiedades
Número CAS |
2095432-24-7 |
|---|---|
Fórmula molecular |
C18H22ClIN6O2S |
Peso molecular |
548.8 g/mol |
Nombre IUPAC |
8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrochloride |
InChI |
InChI=1S/C18H21IN6O2S.ClH/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H |
Clave InChI |
HUAKDRZHOBLKGD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



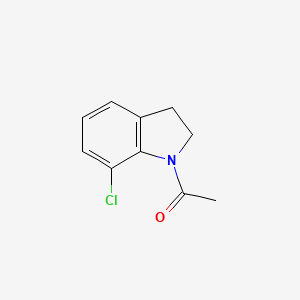
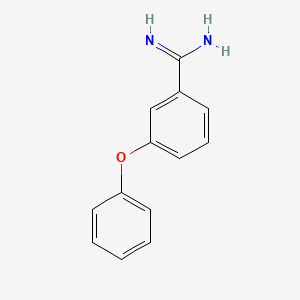

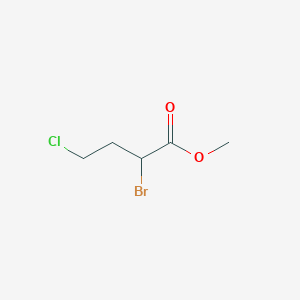
![Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate](/img/structure/B12436078.png)
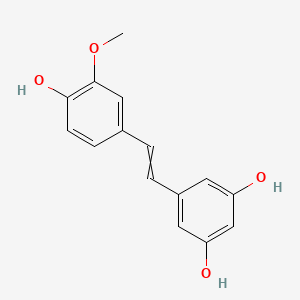
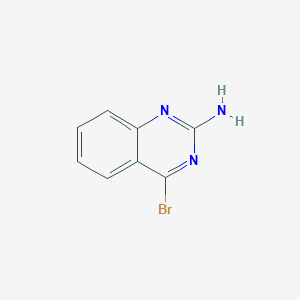
![[(1R,8S)-1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl] acetate](/img/structure/B12436104.png)
